![molecular formula C8H13NO B137568 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone CAS No. 126343-99-5](/img/structure/B137568.png)
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, also known as ABE, is a bicyclic ketone compound that has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. ABE has been found to have a unique structure and mechanism of action that make it a promising candidate for further study. In
Wissenschaftliche Forschungsanwendungen
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a unique structure and mechanism of action that make it a promising candidate for further study. One potential application of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is in the development of new treatments for addiction and substance abuse. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which is involved in the reward pathway of the brain. This makes 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone a potential candidate for the development of new drugs that could help to reduce cravings and withdrawal symptoms in individuals with addiction.
Wirkmechanismus
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone works by binding to the nicotinic acetylcholine receptor and modulating its activity. This receptor is involved in the reward pathway of the brain and is responsible for the release of dopamine, a neurotransmitter that is associated with pleasure and reward. By modulating the activity of this receptor, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone can help to reduce cravings and withdrawal symptoms in individuals with addiction.
Biochemische Und Physiologische Effekte
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a number of biochemical and physiological effects. One of the key effects of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is its ability to modulate the activity of the nicotinic acetylcholine receptor. This receptor is involved in the reward pathway of the brain and is responsible for the release of dopamine, a neurotransmitter that is associated with pleasure and reward. By modulating the activity of this receptor, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone can help to reduce cravings and withdrawal symptoms in individuals with addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in lab experiments is its unique structure and mechanism of action. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which makes it a promising candidate for the development of new drugs and treatments. However, one limitation of using 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in lab experiments is its potential toxicity. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to be toxic in high doses, which could limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone. One potential area of research is in the development of new drugs and treatments for addiction and substance abuse. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which makes it a promising candidate for the development of new drugs that could help to reduce cravings and withdrawal symptoms in individuals with addiction. Another potential area of research is in the development of new methods for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone. By developing new and more efficient methods for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, researchers could help to make this compound more widely available for scientific research. Finally, future research could focus on the potential applications of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in other areas of medicine, such as the treatment of neurological disorders or cancer.
Conclusion
In conclusion, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, or 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, is a bicyclic ketone compound that has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has a unique structure and mechanism of action that make it a promising candidate for further study. By exploring the synthesis method of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can gain a deeper understanding of this promising compound and its potential applications in medicine and science.
Synthesemethoden
The synthesis of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone involves the reaction of a bicyclic amine compound with an appropriate ketone reagent. One common method for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is through the reaction of norbornene with ethyl glyoxylate in the presence of a Lewis acid catalyst such as boron trifluoride. This reaction yields 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone as a white crystalline solid with a high degree of purity.
Eigenschaften
CAS-Nummer |
126343-99-5 |
|---|---|
Produktname |
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(1-azabicyclo[2.2.1]heptan-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-6(10)8-5-9-3-2-7(8)4-9/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
CLXGHNZEURAQTI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CN2CCC1C2 |
Kanonische SMILES |
CC(=O)C1CN2CCC1C2 |
Synonyme |
Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



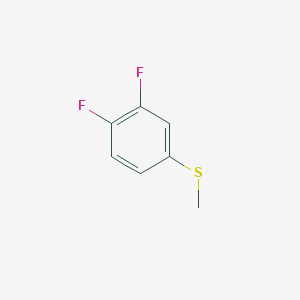


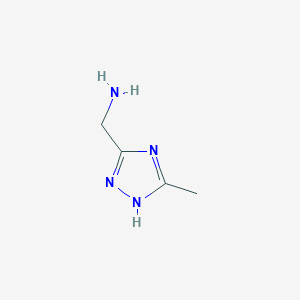
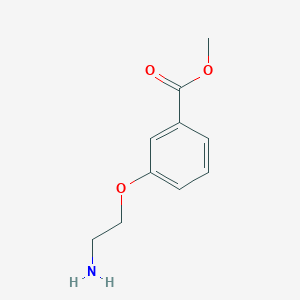
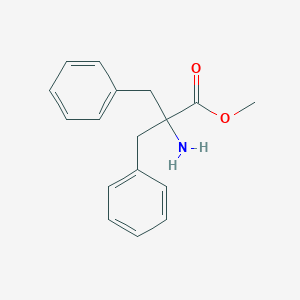
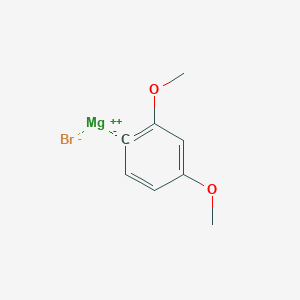
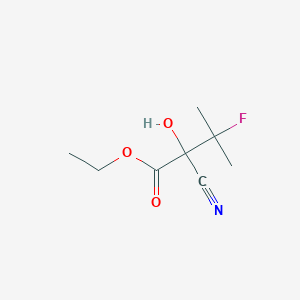
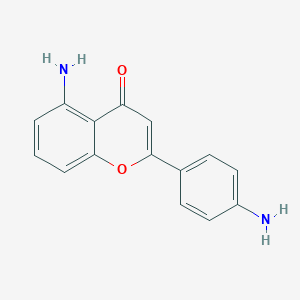
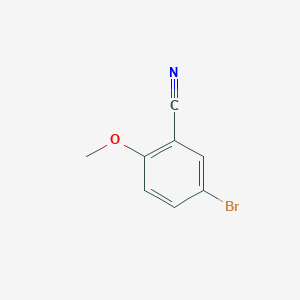
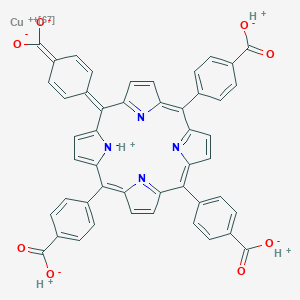
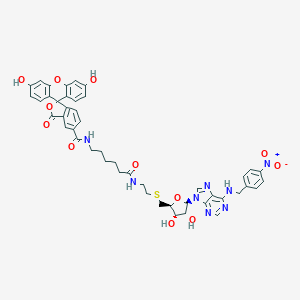
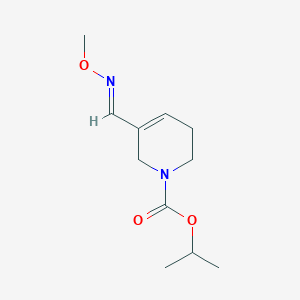
![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)